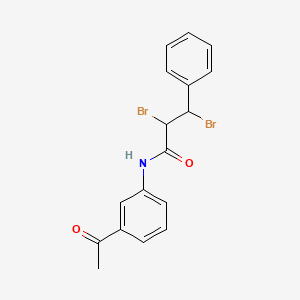

![molecular formula C25H34CaN3O9PS B12471919 calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide](/img/structure/B12471919.png)

calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fosamprenavir calcium is a prodrug of the antiretroviral protease inhibitor amprenavir. It is marketed under the brand names Lexiva and Telzir and is used in the treatment of HIV/AIDS. Fosamprenavir calcium is designed to improve the solubility and bioavailability of amprenavir, making it more effective in inhibiting the HIV-1 protease enzyme .

Vorbereitungsmethoden

The synthesis of fosamprenavir calcium involves several steps, including phosphate esterification, final isolation of the calcium salt, and milling. One of the starting materials used in the preparation is stearylamine, a bovine tallow-derived material, which acts as an anticaking agent . The synthetic route is similar to that of amprenavir, with modifications in the final steps to produce the calcium salt .

Analyse Chemischer Reaktionen

Fosamprenavir calcium undergoes various chemical reactions, including oxidation and hydrolysis. The compound is hydrolyzed by cellular phosphatases to release amprenavir, the active moiety . The oxidation behavior of fosamprenavir has been studied using cyclic and linear sweep voltammetry at boron-doped diamond and glassy carbon electrodes . Common reagents used in these reactions include oxidizing agents like nitric acid and hydrochloric acid . The major products formed from these reactions are amprenavir and its metabolites .

Wissenschaftliche Forschungsanwendungen

Fosamprenavir calcium is primarily used in the treatment of HIV-1 infections. It is often combined with other antiretroviral agents to enhance its efficacy . The compound has also been studied for its potential use in post-exposure prophylaxis of HIV infection . In addition to its medical applications, fosamprenavir calcium has been investigated for its electrochemical properties and its behavior in various chemical reactions .

Wirkmechanismus

Fosamprenavir calcium is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . Amprenavir inhibits the HIV-1 protease enzyme, which is essential for the cleavage of viral polypeptide products of the Gag and Gag-Pol genes. By binding to the active site of HIV-1 protease, amprenavir prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles .

Vergleich Mit ähnlichen Verbindungen

Fosamprenavir calcium is compared with other protease inhibitors such as lopinavir and ritonavir. While all these compounds inhibit the HIV-1 protease enzyme, fosamprenavir calcium is unique in its improved solubility and bioavailability due to its prodrug design . Similar compounds include amprenavir, lopinavir, and ritonavir, each with its own set of advantages and limitations in terms of efficacy, side effects, and dosing requirements .

Eigenschaften

IUPAC Name |

calcium;[1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-(oxolan-3-yloxycarbonylamino)-4-phenylbutan-2-yl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDQGYMGQKTCSX-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34CaN3O9PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-iodophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471849.png)

![Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate](/img/structure/B12471853.png)

![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12471855.png)

![N3,N3',5-trimethyl-4'-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-[1,1'-biphenyl]-3,5-dicarboxamide](/img/structure/B12471856.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471864.png)

![N-(3-bromophenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471872.png)

![3-amino-6-tert-butyl-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12471873.png)

![2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)](/img/structure/B12471883.png)

![4-methoxy-3-(morpholine-4-carbonyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B12471912.png)

![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanamide](/img/structure/B12471916.png)